1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
説明
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic urea derivative featuring a pyrimidin-2-yl-substituted piperidine core linked to an o-tolyl (ortho-methylphenyl) group via a methylene bridge. This compound belongs to a class of molecules designed to modulate protein-protein interactions or receptor activity through its urea backbone and aromatic substituents. Its structural uniqueness lies in the combination of a pyrimidine ring (a nitrogen-rich heterocycle) and an o-tolyl group, which may confer selective binding to biological targets such as allosteric sites of G protein-coupled receptors (GPCRs) or enzymes .
特性
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-5-2-3-6-16(14)22-18(24)21-13-15-7-11-23(12-8-15)17-19-9-4-10-20-17/h2-6,9-10,15H,7-8,11-13H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKDRSRQAKQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyrimidine-2-amine with 4-piperidone to form the pyrimidinyl-piperidine intermediate. This intermediate is then reacted with o-tolyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the production process.
化学反応の分析
Types of Reactions
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Structurally Similar Compounds
Pyrimidine-Containing Urea Derivatives (Khurana et al., 2017)
Key analogs include 7d (1-(4-cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea) and 8d (1-(4-cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea). Both compounds were developed as cannabinoid receptor 1 (CB1) allosteric modulators, sharing the urea backbone and pyrimidine substitution with the target compound.
| Parameter | 7d | 8d | Target Compound |
|---|---|---|---|
| Pyrimidine Position | 4-position | 2-position | 2-position |
| Aryl Substituent | 4-cyanophenyl | 4-cyanophenyl | o-tolyl |
| Piperidine/Pyrrolidine | Pyrrolidinyl | Pyrrolidinyl | Piperidinyl |
| Cooperativity (α) | ~2.5 | ~3.0 | Not reported |
| Binding Affinity (KB) | ~200 nM | ~150 nM | Not reported |
Key Findings :
- Pyrimidine 2-position substitution (as in 8d and the target compound) enhances cooperativity compared to 4-position analogs .
- Piperidinyl vs. Pyrrolidinyl : Piperidine (6-membered ring) in the target compound introduces conformational flexibility, whereas pyrrolidine (5-membered) in 7d/8d may enhance rigidity for receptor binding .
4H-Pyrido/Pyrazino-Pyrimidinone Derivatives (European Patents, 2023)
Patented compounds such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () differ in core structure but share piperidine and pyrimidine motifs.
Structural Contrasts :
- Core Heterocycle: The target compound uses a urea linker, while patented analogs employ fused pyrido/pyrazino-pyrimidinone scaffolds.
- Substituent Complexity : Patented derivatives often include fluorinated or cyclopropane-modified piperazines, which enhance metabolic stability but may reduce oral bioavailability compared to the simpler o-tolyl group .
Urea Derivatives with Bulky Substituents
- 1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea (23): Features a 2-oxaadamantyl group, a rigid, lipophilic moiety.
- 1-Phenyl-3-(piperidin-4-yl)urea () : Lacks aromatic heterocycles (e.g., pyrimidine), resulting in reduced receptor specificity. The addition of pyrimidine in the target compound likely enhances π-π stacking interactions with target proteins .
Antimicrobial Synergists (DMPI and CDFII)
Compounds like DMPI (piperidin-4-yl indole) and CDFII (piperidin-4-yl indole with fluoro substitution) were designed as MRSA synergists. Unlike the target compound, these lack urea linkers but share piperidine motifs. The urea group in 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea may offer hydrogen-bonding capabilities absent in DMPI/CDFII, altering mechanistic pathways from antimicrobial to GPCR modulation .
Pharmacological and Physicochemical Insights
- Selectivity : The pyrimidin-2-yl group in the target compound may confer higher selectivity for CB1 over CB2 receptors compared to pyrimidin-4-yl analogs (e.g., 7d) .
- Solubility: The o-tolyl group’s hydrophobicity could necessitate formulation adjustments (e.g., salt formation) compared to 4-cyanophenyl derivatives.
- Metabolic Stability : Piperidine rings are prone to CYP450 oxidation, but the pyrimidine’s electron-withdrawing effect may mitigate this issue relative to pyrrolidine-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
